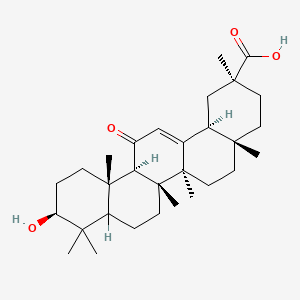
N-Methyl-N,N-dipentylpentan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N,N-dipentylpentan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dipentylpentan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dipentylpentan-1-amine with methyl bromide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Techniques such as recrystallization or distillation to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N,N-dipentylpentan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the bromide ion.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Complex Formation: Forms complexes with various metal ions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Hydroxide Ion: Produces N-Methyl-N,N-dipentylpentan-1-aminium hydroxide.
Oxidation: Can lead to the formation of N-oxide derivatives.
Reduction: May result in the formation of amine derivatives.
Applications De Recherche Scientifique
N-Methyl-N,N-dipentylpentan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the production of various chemical intermediates and as a surfactant in formulations.
Mécanisme D'action
The mechanism of action of N-Methyl-N,N-dipentylpentan-1-aminium bromide involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure enables it to interact with both hydrophilic and hydrophobic environments, making it an effective phase transfer catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dipentylpentan-1-aminium chloride
- N-Methyl-N,N-dipentylpentan-1-aminium iodide
- N-Methyl-N,N-dipentylpentan-1-aminium sulfate
Uniqueness
N-Methyl-N,N-dipentylpentan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds with different counterions. The bromide ion can also affect the compound’s ability to form complexes with metal ions, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
IUPAC Name |
methyl(tripentyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3;/h5-16H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHDGXJSBCEIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](C)(CCCCC)CCCCC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B7944985.png)
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B7944993.png)
](/img/structure/B7944994.png)
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)
![5-[(5-fluoro-2-oxo-3,3a-dihydroindol-3-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B7945006.png)
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)








